molecular formula C5H8O B075487 2-methylcyclobutan-1-one CAS No. 1517-15-3

2-methylcyclobutan-1-one

Cat. No.: B075487
CAS No.: 1517-15-3
M. Wt: 84.12 g/mol
InChI Key: YQENJRQBTHILBT-UHFFFAOYSA-N
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Description

2-methylcyclobutan-1-one is an organic compound with the molecular formula C5H8O It is a four-membered cyclic ketone, specifically a cyclobutanone with a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutanes . Another method includes the oxidative decarboxylation of cyclobutanecarboxylic acid . Additionally, the reaction of diazomethane with ketene can produce cyclobutanone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient synthetic routes that can be scaled up. The [2+2] cycloaddition method is favored due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the cyclobutanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-methylcyclobutan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-methylcyclobutan-1-one is unique due to its four-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts

Properties

IUPAC Name

2-methylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENJRQBTHILBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934330
Record name 2-Methylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-15-3
Record name 2-Methylcyclobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclobutan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key applications of 2-methylcyclobutanone in organic synthesis?

A1: 2-Methylcyclobutanone serves as a valuable chiral building block in organic synthesis. For instance, it is a key intermediate in the enantioselective total synthesis of (–)-frontalin [], an aggregating pheromone found in bark beetles. Additionally, researchers have utilized derivatives of 2-methylcyclobutanone, specifically (+)-(R)-2-hydroxymethyl-2-methylcyclobutanone, to achieve the enantiocontrolled formal total synthesis of (+)-ipomeamarone, (+)-epiipomeamarone, (-)-ngaione, and its epimer [].

Q2: What are some interesting chemical transformations involving 2-methylcyclobutanone?

A2: Research highlights the versatility of 2-methylcyclobutanone in various chemical transformations. For example, studies have explored the ketol rearrangements of 2-hydroxy-2-methylcyclobutanones []. Further investigations have delved into the formation and structural characterization of a hemiketal dimer from 2-hydroxy-2-methylcyclobutanone using techniques like Carbon-13 pseudo-contact shifts [].

Q3: Has the absolute configuration of 2-methylcyclobutanone been determined?

A3: Yes, researchers have successfully synthesized and determined the absolute configuration of both enantiomers of 2-methylcyclobutanone. Specifically, the synthesis and characterization of (R)-(+)-2-methylcyclobutanone and (S)-(-)-2-methylcyclobutanone were achieved using (neomenthylsulfonyl)methyl isocyanide as a reagent []. This achievement is significant as it allows for the controlled synthesis of enantiomerically pure compounds derived from 2-methylcyclobutanone.

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